

celastrol extraction and isolation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Celastrol

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Celastrol: A Technical Overview

1. Chemical Identity and Source Celastrol, also known as tripterine, is a **pentacyclic quinone-methide triterpenoid** (C₂₉H₃₈O₄) with a molecular weight of 450.619 g·mol⁻¹ [1]. It is a crystalline solid with a melting point of 213 °C [1]. This bioactive compound is primarily isolated from the root bark of the traditional Chinese medicinal plant *Tripterygium wilfordii* Hook. F. (Thunder God Vine) [1] [2].

2. Key Pharmacological Activities Celastrol exhibits a remarkably broad spectrum of bioactivities, making it a promising candidate for drug development. The table below summarizes its primary pharmacological effects and the associated molecular mechanisms based on recent preclinical studies.

Pharmacological Activity	Observed Effects / Molecular Mechanisms	Key Supporting Research Models
Anti-Atherosclerotic	Promotes macrophage autophagy via AMPK/ULK1 pathway; reduces plaque formation; improves lipid metabolism; attenuates inflammation [3].	ApoE ^{-/-} mice fed a high-fat diet; ox-LDL treated macrophages [3].
Anti-Obesity	Enhances leptin sensitivity; activates HSF1-PGC1α transcriptional axis; improves obesity and metabolic dysfunction [4] [2].	Diet-induced obesity (DIO) mice [4].

Pharmacological Activity	Observed Effects / Molecular Mechanisms	Key Supporting Research Models
Renoprotective	Modulates gut-kidney axis; improves intestinal barrier integrity (upregulates occludin/ZO-1); activates PPAR signaling pathway; regulates lipid metabolism [5].	db/db mouse model of diabetic kidney disease (DKD) [5].
Anti-Fibrotic	Activates SIRT1/PGC-1 α /Nrf2 axis to inhibit oxidative damage; suppresses TGF- β 1/Smad2/3 signaling pathway [6].	Rat subconjunctival injury model; TGF- β 1-activated human pterygium fibroblasts [6].
Anticancer	Modulates multiple targets (HIF-1 α , STAT3, HSPs, proteasomes); induces immunogenic cell death; in TNBC, reprograms immunosuppressive microenvironment & downregulates membrane-bound and extracellular vesicle PD-L1 [4] [7].	<i>In vitro</i> cancer cell lines; nude mouse xenograft models; orthotopic 4T1 tumor models (for TNBC) [4] [7].
Anti-Inflammatory & Antioxidant	Inhibits IKK-NF- κ B signaling; covalently binds cysteine residues on target proteins; activates HSF1 (heat shock response) [1].	Various <i>in vitro</i> and <i>in vivo</i> inflammation models [1].

3. Major Research Challenges and Nanotechnology Solutions The clinical translation of **celastrol** is significantly hindered by its inherent physicochemical and pharmacokinetic limitations [4] [2]. The table below outlines these challenges and the innovative nanocarrier strategies being developed to overcome them.

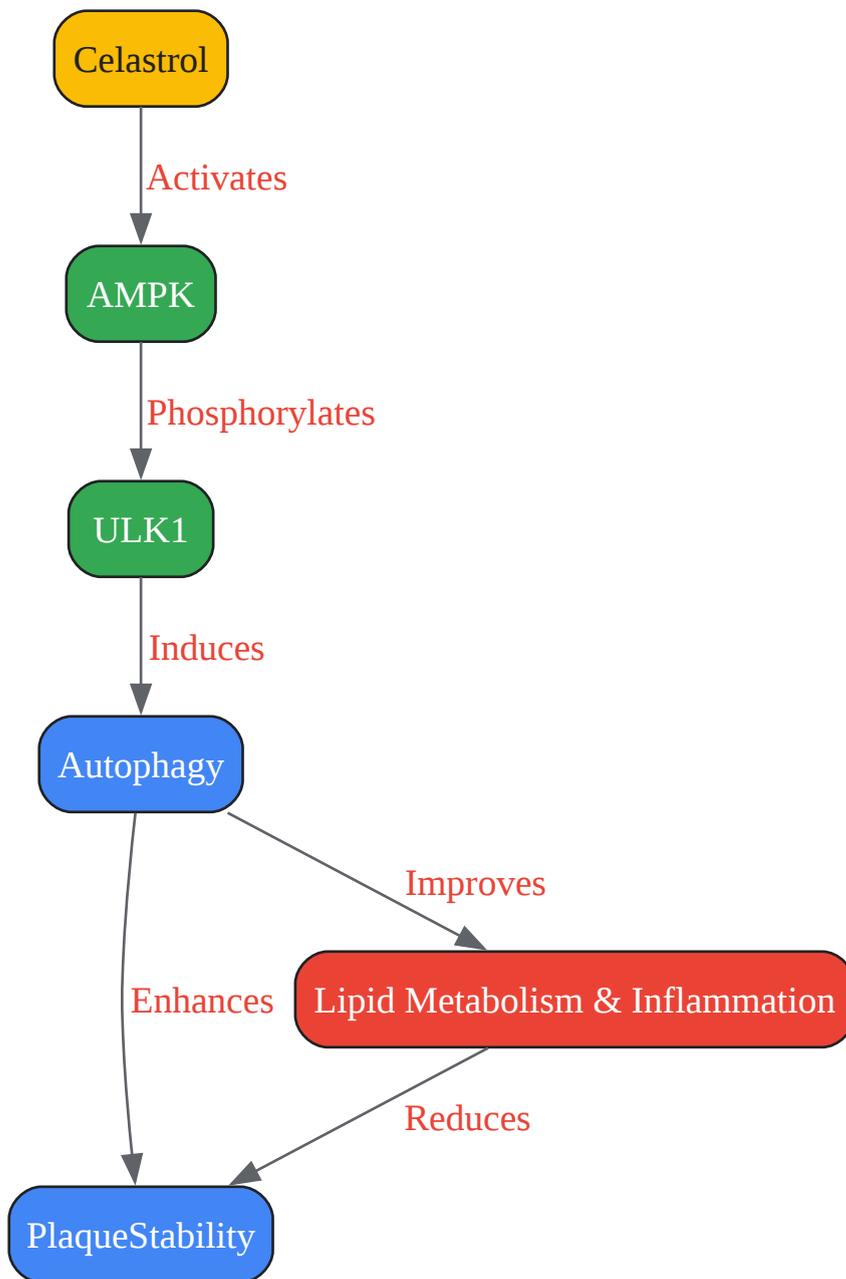
Challenge	Description	Nanocarrier Delivery Solutions
Poor Solubility & Permeability	Practically insoluble in water, leading to low oral bioavailability [4].	Polymer micelles, liposomes, nanoparticles, nanogels to improve dissolution and absorption [4].
Low Bioavailability	Oral administration in rats shows low systemic exposure (Cmax: 66.93 \pm 10.28 μ g/L) and slow absorption (Tmax: 6.05 \pm 1.12 h) [4].	Nanoformulations enhance systemic exposure and can enable alternative administration routes [4] [7].

Challenge	Description	Nanocarrier Delivery Solutions
Toxicity & Narrow Therapeutic Window	Exhibits dose-dependent cytotoxicity and organ toxicity (e.g., hepatorenal toxicity) [4] [1].	Targeted delivery systems (e.g., ligand-functionalized nanocarriers) can concentrate the drug at the disease site, reducing off-target effects [4].
Short Plasma Half-Life	Rapid clearance from systemic circulation (e.g., CL: 1.29 ± 0.15 L/h/kg in rats) [4].	Nanosystems (e.g., PEGylated liposomes) prolong circulation time [4].

Visualizing Key Mechanisms of Action

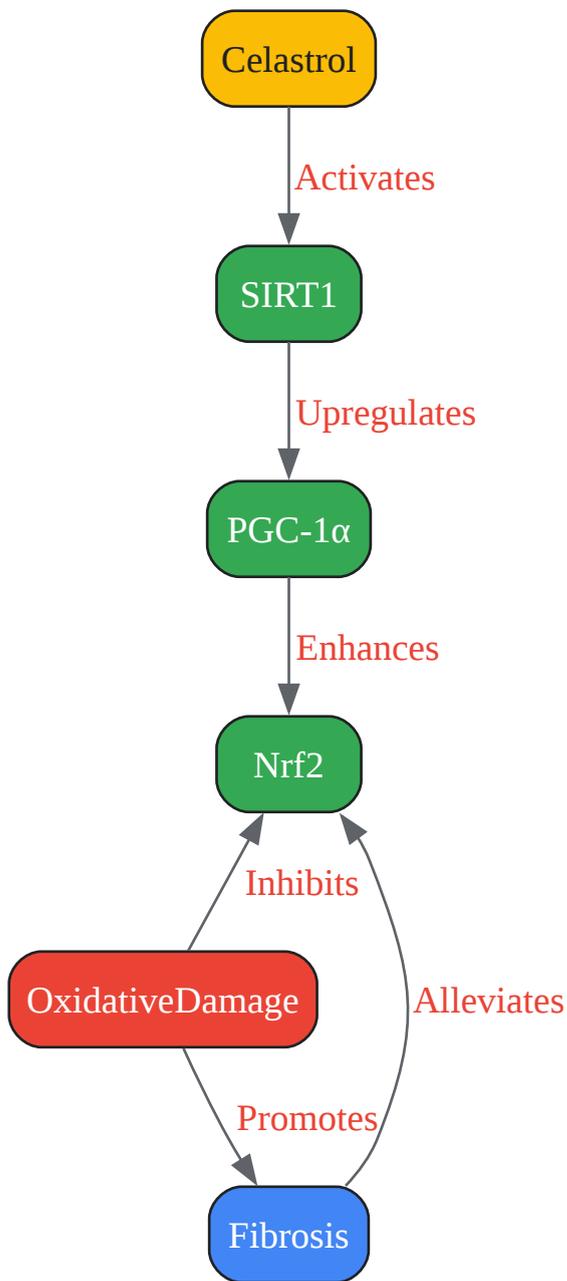
The following diagrams illustrate two critical signaling pathways through which **celastrol** exerts its therapeutic effects, as identified in recent studies.

1. Celastrol in Atherosclerosis: Macrophage Autophagy Pathway This diagram shows the mechanism by which **celastrol** attenuates atherosclerosis by promoting autophagy in macrophages within arterial plaques [3].



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2. Celastrol in Fibrosis: Oxidative Damage Inhibition Pathway This diagram outlines the mechanism by which **celastrol** alleviates subconjunctival fibrosis by activating a key antioxidant signaling axis [6].



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Research Directions and Conclusions

To advance **celastrol** research, consider these fronts:

- **Structural Modification:** The C-20 carboxylic acid, C-2/C-3 oxygen functions, and the quinone methide moiety on the A- and B-rings are prime targets for chemical modification to improve water solubility and reduce toxicity while retaining bioactivity [8] [2].

- **Advanced Nano-Delivery Systems:** Beyond simple liposomes, exploring other platforms like stimuli-responsive (pH, glutathione) nanocarriers and active targeting ligands can further enhance specificity and efficacy [4].
- **Focus on Translational Studies:** More research is needed on the long-term pharmacokinetics, biodistribution, and safety profiles of these novel **celastrol** formulations to bridge the gap between preclinical success and clinical application [4].

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